XEN445

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XEN445は、エンドセリンリパーゼの強力かつ選択的な阻害剤であり、IC50値は0.237マイクロモルです。 優れた吸収、分布、代謝、排泄特性を示しており、さまざまな科学研究アプリケーションにとって有望な候補となっています .

準備方法

合成経路および反応条件

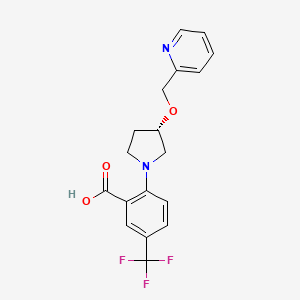

XEN445は、市販の化学物質から合成することができます。合成には、(S)-2-(3-(ピリジン-2-イルメトキシ)ピロリジン-1-イル)-5-(トリフルオロメチル)安息香酸の調製が含まれます。 反応条件には通常、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が含まれ、最終生成物は高純度を達成するために精製されます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は研究目的でバルク量で生産することができます。 製造プロセスには、ラボ設定で使用される合成経路のスケールアップが含まれ、化合物が純度と効力を維持することが保証されます .

化学反応の分析

反応の種類

XEN445は主に阻害反応を起こし、特にエンドセリンリパーゼを標的としています。 肝臓およびリポタンパク質リパーゼに対して高い選択性を示しています .

一般的な試薬および条件

This compoundの合成で使用される一般的な試薬には、ピリジン、トリフルオロメチル安息香酸、DMSOやエタノールなどのさまざまな溶媒が含まれます。 反応条件は、最適な収率と純度を確保するために、制御された温度と特定のpHレベルを伴うことがよくあります .

形成された主な生成物

This compoundの合成から形成される主な生成物は、(S)-2-(3-(ピリジン-2-イルメトキシ)ピロリジン-1-イル)-5-(トリフルオロメチル)安息香酸であり、これはさまざまな研究アプリケーションで使用される活性化合物です .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Cardiovascular Disease

XEN445 has been primarily studied for its effects on HDL cholesterol levels, which are critical in managing cardiovascular health.

- In Vivo Studies : In animal models, this compound demonstrated efficacy in raising plasma HDL cholesterol concentrations. A study reported that oral administration at a dose of 30 mg/kg twice daily for three days resulted in an 18% increase in total plasma cholesterol and a 16% increase in HDL cholesterol levels in wild-type mice .

| Study | Dose | Duration | Result |

|---|---|---|---|

| Sun et al., 2013 | 30 mg/kg b.i.d. | 3 days | 18% increase in total plasma cholesterol, 16% increase in HDL cholesterol |

Cancer Treatment

Recent research has expanded the applications of this compound into oncology, particularly concerning triple-negative breast cancer (TNBC).

- Cell Viability and Proliferation : this compound has been shown to preferentially inhibit the proliferation of LIPG-expressing TNBC cells. In vitro studies indicated that treatment with this compound significantly reduced cell viability in LIPG-expressing cell lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer cell lines .

| Cell Line | Concentration (μM) | Effect on Viability |

|---|---|---|

| MCF10DCIS | ≥100 | Significant inhibition |

| MDA-MB-468 | 200-250 | Significant inhibition |

| MCF7 (LIPG-deficient) | - | Minimal effect |

- Mechanism of Action : The mechanism involves G1 cell cycle arrest, indicating that this compound may alter the cell cycle progression of LIPG-expressing cells, thereby inhibiting their growth .

Potential Side Effects and Considerations

While this compound shows promise as a therapeutic agent, ongoing research is necessary to fully understand its safety profile and any potential side effects associated with its use.

Case Study 1: Efficacy in Animal Models

A study conducted by Sun et al. (2013) evaluated the pharmacokinetics and pharmacodynamics of this compound in mice. The results indicated that after treatment with this compound, there was a notable increase in HDL cholesterol levels without significant adverse effects observed during the study period .

Case Study 2: Impact on TNBC Cell Lines

Research published in Nature demonstrated that treatment with this compound led to decreased viability and enhanced invasiveness of TNBC cells via a LIPG-dependent mechanism. This suggests that while this compound inhibits proliferation, it may inadvertently promote invasiveness under certain conditions .

作用機序

XEN445は、高密度リポタンパク質コレステロール中のリン脂質の加水分解に関与する酵素である、エンドセリンリパーゼを選択的に阻害することにより効果を発揮します。 この酵素を阻害することにより、this compoundは血漿中の高密度リポタンパク質コレステロールのレベルを上昇させ、これは心臓血管の健康に有益です . This compoundの分子標的には、エンドセリンリパーゼの活性部位が含まれ、そこで結合し、酵素が基質を触媒することを阻止します .

類似化合物との比較

類似化合物

リポタンパク質リパーゼ阻害剤: これらの化合物は、脂質代謝に関与する別の酵素であるリポタンパク質リパーゼを阻害しますが、XEN445が持つエンドセリンリパーゼに対する選択性に欠けています

肝臓リパーゼ阻害剤: これらの阻害剤は、脂質代謝にも役割を果たす肝臓リパーゼを標的としていますが、やはりthis compoundと同じようにエンドセリンリパーゼに対する選択性を示していません

This compoundの独自性

This compoundは、肝臓やリポタンパク質リパーゼなどの他のリパーゼに対するエンドセリンリパーゼに対する高い選択性により、他に類を見ないものです。 この選択性により、脂質代謝におけるエンドセリンリパーゼの特定の役割を研究し、心臓血管疾患に対する標的療法を開発するための貴重なツールとなります .

生物活性

XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .

Inhibition of LIPG Activity

Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.

Cell Viability and Proliferation

This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .

Cell Cycle Arrest

Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.

Impact on Cancer Stem Cells

This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .

In Vivo Efficacy

In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .

Summary of Findings

特性

IUPAC Name |

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGRERFNOKZQLO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。